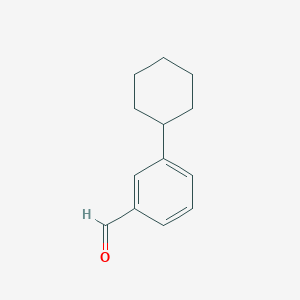

3-cyclohexylBenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-cyclohexylbenzaldehyde |

InChI |

InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2 |

InChI Key |

AZRWMUROMLHIHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexylbenzaldehyde and Analogues

Direct Synthetic Approaches

Direct approaches are fundamental in organic synthesis and involve the direct introduction or unmasking of an aldehyde group on the aromatic ring.

Formylation reactions are a direct method for introducing a formyl group (-CHO) onto an aromatic ring. Several named reactions are applicable for the synthesis of aromatic aldehydes.

The Gattermann-Koch reaction , for instance, involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgvedantu.comtestbook.combyjus.com This method is generally suitable for benzene (B151609) and its activated derivatives. byjus.com The active electrophile is believed to be the formyl cation, [HCO]+. wikipedia.org

The Vilsmeier-Haack reaction is another effective method for formylating electron-rich aromatic substrates. organic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.comijpcbs.com The Vilsmeier reagent, a chloromethyliminium salt, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com The aromatic ring attacks this electrophilic reagent, and subsequent hydrolysis yields the aldehyde. jk-sci.com This reaction is particularly effective for activated aromatic rings, such as phenols, anilines, and their derivatives, as well as heterocyclic compounds. chemistrysteps.comijpcbs.com

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic compounds. synarchive.comwikipedia.orgcommonorganicchemistry.com

A specific example of direct formylation on a cyclohexylbenzene (B7769038) substrate has been documented using triformamide and aluminum chloride in 1,2-dichloroethane. This reaction produced 3-cyclohexylbenzaldehyde, albeit in a modest yield, alongside other isomers. mdma.ch

| Reaction Name | Formylating Agent(s) | Catalyst(s) | Substrate Scope | Ref. |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Benzene, Alkylbenzenes | wikipedia.orgtestbook.com |

| Vilsmeier-Haack | DMF, POCl₃ | - | Electron-rich arenes, Heterocycles | organic-chemistry.orgnrochemistry.com |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | Electron-rich arenes | wikipedia.orgcommonorganicchemistry.com |

| Triformamide Method | Triformamide | AlCl₃ | Cyclohexylbenzene | mdma.ch |

The oxidation of a benzylic alcohol is a common and reliable method for the synthesis of benzaldehydes. For the synthesis of this compound, the precursor would be (3-cyclohexylphenyl)methanol. A variety of oxidizing agents can be employed for this transformation.

The Dess-Martin periodinane (DMP) is a highly selective and mild reagent for the oxidation of primary alcohols to aldehydes. jk-sci.comchemistrysteps.comwikipedia.org The reaction is typically carried out under neutral conditions at room temperature, which allows for excellent functional group tolerance. jk-sci.comwikipedia.org DMP is particularly useful for complex and sensitive molecules. wikipedia.orgorgsyn.org Benzylic and allylic alcohols are known to react faster than saturated alcohols. jk-sci.com

Other common methods for this oxidation include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC). However, DMP offers advantages in terms of milder conditions and simplified workup procedures. wikipedia.org

The aldehyde functional group can be accessed through the partial reduction of carboxylic acid derivatives, such as acyl chlorides or nitriles.

The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. wikipedia.orgbrainly.in The reaction involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.org The reduced activity of the catalyst is crucial to prevent the over-reduction of the aldehyde product to a primary alcohol. wikipedia.orgokstate.edu For the synthesis of this compound, the starting material would be 3-cyclohexylbenzoyl chloride.

The Stephen aldehyde synthesis provides a route to aldehydes from nitriles. drugfuture.comwikipedia.orgchemeurope.combyjus.com The nitrile is first treated with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to yield the aldehyde. wikipedia.orgchemeurope.com This method is generally more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgbyjus.com Therefore, 3-cyclohexylbenzonitrile would be a suitable precursor for this compound via this route.

| Reduction Method | Precursor | Key Reagents | Product | Ref. |

| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄ (poisoned) | Aldehyde | wikipedia.orgbrainly.in |

| Stephen Synthesis | Nitrile | SnCl₂, HCl; then H₂O | Aldehyde | wikipedia.orgchemeurope.com |

Cross-Coupling Strategies

Cross-coupling reactions have become powerful tools for the construction of complex organic molecules by forming carbon-carbon bonds. These methods typically involve a transition metal catalyst, most commonly palladium or nickel.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium(0) or nickel complex. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

To synthesize this compound using this approach, one could envision coupling a 3-cyclohexylaryl halide (e.g., 3-bromo-1-cyclohexylbenzene) with a suitable formyl anion equivalent or by coupling a 3-cyclohexylphenylzinc reagent with a halogenated benzaldehyde (B42025) derivative. Organozinc reagents can be prepared from the corresponding organic halide and zinc metal or via transmetalation from an organolithium or Grignard reagent. youtube.comsigmaaldrich.com

Palladium catalysts are also used for the direct formylation of aryl halides using carbon monoxide as the carbonyl source. rhhz.net

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have gained significant attention.

Nickel-catalyzed cross-coupling reactions offer a more cost-effective alternative to palladium. Nickel catalysts are effective in various transformations, including the Negishi coupling. wikipedia.orgthieme-connect.com Recent developments have shown that nickel can catalyze the reductive formylation of aryl halides. rhhz.netccspublishing.org.cnresearchgate.net For example, a method using α-chloro N-methoxyphthalimide as a formyl radical source has been developed for the synthesis of a wide array of aromatic aldehydes under mild conditions. rhhz.netccspublishing.org.cn Another nickel-catalyzed approach involves the divergent formylation and carboxylation of aryl halides using isocyanides as the carbonyl source. researchgate.netrsc.orgrawdatalibrary.net These methods exhibit broad substrate scope and good functional group tolerance. researchgate.netrsc.org

Copper-catalyzed reactions have also been employed in the synthesis of aromatic aldehydes and their derivatives. rsc.orgrsc.orgacs.org For instance, copper catalysts can facilitate the reductive coupling of aromatic aldehydes with other carbonyl compounds and have been used in the synthesis of carbinol derivatives from arylboronic acids and aromatic aldehydes. acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govajrconline.org These reactions are distinguished by their high atom and step economy, reduction in waste generation, and simplified purification procedures, making them a cornerstone of green and efficient chemistry. nih.govnih.gov

Several classical and modern MCRs utilize aldehydes as key building blocks and could be adapted for the synthesis of complex cyclohexylbenzaldehyde derivatives.

Petasis Reaction: Also known as the borono-Mannich reaction, this three-component reaction involves the coupling of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. nih.govscispace.com Theoretically, this compound could react with an amine and a suitable boronic acid to generate complex α-amino acid derivatives in a single step.

Ugi Reaction: This versatile four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The Ugi reaction produces α-acylamino carboxamides, and its application could lead to the rapid assembly of peptide-like structures starting from this compound.

Hantzsch Dihydropyridine (B1217469) Synthesis: This MCR traditionally involves an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine scaffold. nih.gov Such scaffolds are prevalent in pharmaceuticals.

The power of MCRs lies in their ability to generate molecular complexity and build extensive compound libraries from simple starting materials in a highly convergent manner. scispace.com

Stereoselective and Enantioselective Synthesis

Achieving control over the three-dimensional arrangement of atoms is a central goal of modern organic synthesis, particularly in the preparation of biologically active molecules. The development of stereoselective and enantioselective methods is crucial for accessing specific isomers of cyclohexylbenzaldehyde analogues.

Chiral Catalyst Development for Asymmetric Induction

The enantioselective synthesis of chiral molecules often relies on the development of effective chiral catalysts. In the context of aromatic aldehydes like benzaldehyde, significant progress has been made in developing catalysts that can induce high levels of stereocontrol.

One notable example is the use of chiral aminodiol catalysts derived from monoterpenes for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. This reaction produces a chiral secondary alcohol, a versatile synthetic intermediate. The use of different regioisomeric aminodiol catalysts has been shown to yield the product with moderate to good enantioselectivities, reaching up to 94% enantiomeric excess (ee). nih.gov

Another powerful class of catalysts for asymmetric reactions involving aldehydes is N-heterocyclic carbenes (NHCs). Chiral NHC catalysts have been successfully employed in the desymmetrization of biaryl dialdehydes to generate axially chiral aryl aldehydes. nih.gov Furthermore, a synergistic approach combining a chiral copper–N-heterocyclic carbene catalyst with a palladium catalyst enables the three-component asymmetric coupling of aromatic aldehydes, a silylboronate, and aryl or allyl electrophiles. acs.org This method generates chiral silyl-protected secondary alcohols with high enantioselectivity. acs.org

| Catalyst Type | Reaction | Substrate | Enantioselectivity (ee) |

| Monoterpene-based Aminodiols | Addition of diethylzinc | Benzaldehyde | Up to 94% |

| Chiral N-Heterocyclic Carbene (NHC) | Desymmetrization | Biaryl dialdehyde | >99:1 er |

| Chiral Copper-NHC / Palladium | Three-component coupling | Aromatic aldehydes | High |

Diastereoselective Synthesis in Related Systems

For analogues of this compound, controlling the relative stereochemistry of substituents on the cyclohexane (B81311) ring is of paramount importance. Research into related cyclic systems has yielded powerful diastereoselective methods.

A significant breakthrough is the development of a cobalt-catalyzed, ligand-controlled diastereodivergent hydroalkylation of methylenecyclohexanes. nih.govresearchgate.net This strategy allows for the synthesis of all possible isomers of disubstituted cyclohexanes by strategically selecting the appropriate ligand for the cobalt catalyst. This method provides predictable and reliable access to specific diastereomers, overcoming the inherent selectivity tendencies often observed in traditional synthetic strategies. nih.govresearchgate.net

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones from curcumins and various Michael acceptors. nih.govbeilstein-journals.org These reactions often proceed with complete diastereoselectivity, providing a robust method for constructing complex and stereochemically rich cyclohexane cores. nih.govbeilstein-journals.org

| Method | System | Key Feature | Stereochemical Outcome |

| Cobalt-Catalyzed Hydroalkylation | Methylenecyclohexanes | Ligand control | Diastereodivergent (access to all isomers) |

| Cascade Double Michael Addition | Curcumins & Arylidenemalonates | Phase transfer catalysis | Complete diastereoselectivity |

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aldehydes and their derivatives has been a fertile ground for the application of these principles.

A major focus has been the replacement of hazardous heavy metal oxidants (e.g., chromium-based reagents) with environmentally benign alternatives. A notable green approach for the synthesis of benzoic acid from benzaldehyde utilizes atmospheric oxygen as the primary oxidant in a solvent-free reaction catalyzed by an organic N-heterocyclic carbene. misericordia.edu Similarly, gold nanoparticles supported on mesoporous silica (B1680970) have been used to catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde and benzyl benzoate, using only oxygen under mild conditions. qualitas1998.net

Solvent choice is another critical aspect of green chemistry. Efforts have been made to replace volatile and hazardous organic solvents. Deep eutectic solvents (DES), for instance, have been used as both the solvent and a reactant in the synthesis of benzimidazole (B57391) derivatives from aldehydes. nih.gov Mechanochemistry, which uses mechanical energy to drive reactions in the absence of bulk solvents, has been successfully applied to the allylation of aldehydes using potassium allyltrifluoroborate, with water used for liquid-assisted grinding. nih.gov Other sustainable approaches include using recyclable nanoporous solid sulfonic acid catalysts for acylal synthesis from aldehydes under solvent-free conditions. ias.ac.in

| Green Approach | Reaction Type | Key Features |

| Benign Oxidants | Oxidation of benzyl alcohol/benzaldehyde | Use of atmospheric O2; Au nanoparticle or organic catalysts. misericordia.eduqualitas1998.net |

| Solvent-Free Conditions | Acylal synthesis from aldehydes | Recyclable solid acid catalyst; no solvent waste. ias.ac.in |

| Alternative Solvents | Synthesis of benzimidazoles | Deep Eutectic Solvent (DES) acts as solvent and reactant. nih.gov |

| Mechanochemistry | Allylation of aldehydes | Reduced solvent use; energy efficiency. nih.gov |

Chemical Reactivity and Transformation Studies of Cyclohexylbenzaldehyde

Fundamental Aldehyde Reactivity

The aldehyde functional group is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and, in this case, a 3-cyclohexylphenyl group. The carbon-oxygen double bond is polarized, with the oxygen atom being more electronegative, which renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. slideshare.net Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism is as follows:

A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a weak acid (like water or added acid) yields the final alcohol product.

For 3-cyclohexylbenzaldehyde, the reactivity in nucleophilic additions is slightly modulated compared to benzaldehyde (B42025). The cyclohexyl group, being an electron-donating group, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to unsubstituted benzaldehyde. quora.com However, this electronic effect is generally less significant than steric factors. Common nucleophilic addition reactions include the formation of cyanohydrins (with HCN) and reactions with organometallic reagents like Grignard reagents to produce secondary alcohols.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product |

| This compound | Grignard Reagent (R-MgBr) | (3-Cyclohexylphenyl)(R)methanol |

| This compound | Hydrogen Cyanide (HCN) | 2-Hydroxy-2-(3-cyclohexylphenyl)acetonitrile |

| This compound | Water (H₂O) | This compound hydrate (B1144303) (gem-diol) |

Condensation reactions of this compound involve an initial nucleophilic addition followed by a dehydration step. These reactions are crucial for forming new carbon-carbon or carbon-nitrogen double bonds.

Aldol (B89426) Condensation : this compound, lacking α-hydrogens, cannot self-condense via an enolate mechanism. However, it can participate in crossed aldol condensations with other aldehydes or ketones that do possess α-hydrogens.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted styrene (B11656) derivative.

Imine Formation : Condensation with primary amines results in the formation of imines (Schiff bases), a reaction that proceeds through a hemiaminal intermediate. This type of reaction is utilized in derivatization for analytical purposes. nih.gov

Patents have described the use of cyclohexylbenzaldehyde derivatives in condensation reactions to synthesize more complex molecules, such as unsaturated hydantoins. justia.comgoogleapis.com

The aldehyde group in this compound is at an intermediate oxidation state and can be readily oxidized or reduced. libretexts.org

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 3-cyclohexylbenzoic acid. This transformation can be achieved using various oxidizing agents. ucr.edugeniebook.com Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺), the latter of which provides a classic qualitative test for aldehydes.

Reduction : The aldehyde group is easily reduced to a primary alcohol, (3-cyclohexylphenyl)methanol. smolecule.com This reduction can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation is another effective method.

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 3-Cyclohexylbenzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | (3-Cyclohexylphenyl)methanol |

Cyclohexyl Moiety Involvement in Reactions

The cyclohexyl group attached to the benzene (B151609) ring is an aliphatic, saturated moiety and is generally unreactive under the conditions used for typical aldehyde transformations. Its primary role is to influence the reactivity of the aldehyde group through:

Steric Hindrance : Although the cyclohexyl group is in the meta position relative to the aldehyde, its bulk can influence the approach of reagents to the reactive site, particularly in catalyzed reactions where the entire molecule coordinates to a catalytic center. In related molecules, a bulky cyclohexyl group has been noted to sterically hinder nearby reactive centers. scholaris.ca

Electronic Effects : As an alkyl group, the cyclohexyl substituent is weakly electron-donating by induction. This effect can slightly decrease the electrophilicity of the carbonyl carbon and the acidity of any intermediates, but this influence is generally minor.

Catalyst-Mediated Transformations

Catalysts can significantly enhance the rate and selectivity of reactions involving this compound.

Lewis acids are electron-pair acceptors that can reversibly bind to basic sites in a molecule. youtube.com In the case of this compound, the carbonyl oxygen acts as a Lewis basic site. Coordination of a Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) to the carbonyl oxygen increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic. wikipedia.orgchemrxiv.org

This activation has several important consequences:

Rate Acceleration : Nucleophilic addition reactions are accelerated because the electrophile (the aldehyde) is made more reactive. wikipedia.org

Enhanced Selectivity : In reactions like the Diels-Alder reaction, where the aldehyde can function as a dienophile, Lewis acid catalysis can dramatically lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to faster reactions and often higher stereoselectivity. miami.edu

Table 3: Effect of Lewis Acid Catalysis

| Reaction Type | Catalyst Example | Effect |

| Nucleophilic Addition | TiCl₄, SnCl₄ | Increased reaction rate |

| Diels-Alder Reaction | AlCl₃, BF₃ | Lower activation energy, enhanced rate and selectivity wikipedia.orgmiami.edu |

| Carbonyl-Ene Reaction | FeCl₃ | Can promote intramolecular cyclizations chemrxiv.org |

Brønsted Acid Catalysis

Brønsted acids are fundamental catalysts that activate carbonyl groups by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates a range of nucleophilic additions and other transformations. For this compound, Brønsted acid catalysis is expected to enable several key reactions, consistent with the general reactivity of benzaldehyde derivatives. researchgate.netrsc.org

One of the primary transformations is the carbonyl-ene reaction, a powerful carbon-carbon bond-forming process. wfu.edu In the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), this compound can react with an alkene (the "ene" component). researchgate.net The acid activates the aldehyde, which is then attacked by the alkene, followed by a 1,5-hydride shift to yield an alcohol product. The steric bulk of the cyclohexyl group at the meta position is not expected to significantly hinder the protonation of the carbonyl but may influence the stereochemical outcome of the reaction.

Brønsted acids also catalyze multi-component reactions. For instance, a one-pot reaction involving a benzaldehyde, a silyl (B83357) enolate, and an arene nucleophile can be used to synthesize β,β-diaryl esters or 3-aryl-1-indanone cores. researchgate.net In such a sequence, this compound would first react with the silyl enolate in a Mukaiyama-type aldol addition, and the resulting intermediate would then undergo a Friedel-Crafts-type reaction with the arene nucleophile, all promoted by the acid catalyst.

The table below illustrates the expected outcomes for this compound in representative Brønsted acid-catalyzed reactions, based on established methodologies for substituted benzaldehydes.

Table 1: Representative Brønsted Acid-Catalyzed Reactions of this compound This table is illustrative, based on known reactions of other benzaldehydes.

| Reaction Type | Catalyst | Reactants | Expected Product | Reference |

| Carbonyl-Ene | TfOH | Isopropylethylene | 1-(3-Cyclohexylphenyl)-3-methylbut-3-en-1-ol | wfu.eduresearchgate.net |

| Friedel-Crafts Formylation | AlCl₃/P₄O₁₀ | Toluene (B28343) | 4-Methyl-3'-(cyclohexyl)benzophenone | mdma.ch |

| Three-Component Coupling | TMSOTf | 1-(Trimethylsilyloxy)cyclohexene, Anisole | 2-(1-(3-Cyclohexylphenyl)-1-(4-methoxyphenyl)methyl)cyclohexan-1-one | researchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis by enabling unique modes of reactivity, particularly through the concept of "umpolung" or polarity inversion. rsc.org For an aldehyde like this compound, an NHC catalyst can reverse its typical electrophilic nature. The NHC adds to the aldehyde to form a covalent adduct known as the Breslow intermediate. nih.govchimicatechnoacta.ru This intermediate behaves as a nucleophilic acyl anion equivalent, opening up a plethora of synthetic possibilities.

The classic NHC-catalyzed reaction is the benzoin (B196080) condensation, where two molecules of an aldehyde couple to form an α-hydroxy ketone, also known as an acyloin. chimicatechnoacta.ru When this compound is subjected to NHC catalysis, it is expected to undergo self-condensation to produce 1,2-bis(3-cyclohexylphenyl)-2-hydroxyethan-1-one. The reaction can also be performed as a "crossed-benzoin" condensation with another aldehyde.

Furthermore, NHCs can catalyze annulation reactions. For example, in the presence of an oxidant, the Breslow intermediate derived from this compound can be oxidized to an acyl azolium intermediate. rsc.org This highly electrophilic species can then undergo formal [3+2] or [4+2] cycloadditions with suitable reaction partners. An NHC-catalyzed oxidative [3+2] annulation between this compound and a dioxindole, for instance, would lead to the formation of a spirooxindole γ-lactone, a valuable scaffold in medicinal chemistry. rsc.org The choice of NHC catalyst, often featuring bulky N-aryl substituents like mesityl groups, can be crucial for achieving high yields and stereoselectivity. nih.govbeilstein-journals.org

The table below summarizes key NHC-catalyzed transformations applicable to this compound.

Table 2: Potential N-Heterocyclic Carbene (NHC)-Catalyzed Reactions Involving this compound This table is illustrative, based on established NHC catalysis principles.

| Reaction Type | NHC Catalyst Precursor | Key Intermediate | Expected Product | Reference |

| Benzoin Condensation | Thiazolium salt | Breslow Intermediate | 1,2-Bis(3-cyclohexylphenyl)-2-hydroxyethan-1-one | chimicatechnoacta.rubeilstein-journals.org |

| Aza-Benzoin Reaction | Triazolium salt | Breslow Intermediate | N-(1-(3-Cyclohexylphenyl)-1-oxopropan-2-yl)benzamide (with N-benzylidenebenzamide) | beilstein-journals.org |

| Oxidative [3+2] Annulation | Triazolium salt | Acyl Azolium | Spiro[cyclohexane-1,2'- mdma.chchimicatechnoacta.rudihydrofuro[2,3-b]indol]-3'(2'H)-one derivative (with Dioxindole) | rsc.org |

Radical Reaction Pathways

The reactivity of this compound is not limited to ionic pathways. The aldehydic C-H bond is susceptible to homolytic cleavage, initiating radical chain reactions. The bond dissociation energy of the aldehydic hydrogen in benzaldehyde is relatively low, making it a prime target for hydrogen atom abstraction (HAT) by radical species. copernicus.org

Theoretical and experimental studies on the reactions of aromatic aldehydes with radicals like the nitrate (B79036) radical (NO₃) show that the reaction proceeds primarily through the abstraction of the aldehydic hydrogen. copernicus.org This initial step forms a resonance-stabilized 3-cyclohexylbenzoyl radical. The rate of this abstraction is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the alkyl substituent has a weak electron-donating effect, which would slightly accelerate the reaction compared to unsubstituted benzaldehyde.

Once formed, the 3-cyclohexylbenzoyl radical can participate in several subsequent reactions. In an atmospheric context, it can react with molecular oxygen to form a peroxy radical, which can then undergo further transformations. In a synthetic setting, the benzoyl radical can be trapped by radical acceptors, such as alkenes, to form new C-C bonds, or participate in radical-polar crossover reactions. For instance, single-electron transfer (SET) oxidation of the benzoyl radical would generate a 3-cyclohexylbenzoyl cation, a highly reactive electrophile. Recent advances in NHC catalysis have also explored pathways that involve the generation of radical intermediates from the Breslow intermediate via SET processes. rsc.orgrsc.org

The table below presents kinetic data for the reaction of the nitrate radical with various aromatic aldehydes, providing a basis for estimating the reactivity of this compound.

Table 3: Rate Coefficients for the Gas-Phase Reaction of NO₃ Radicals with Aromatic Aldehydes at 298 K

| Aldehyde | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Relative Rate (to Benzaldehyde) | Reference |

| Benzaldehyde | (2.40 ± 0.36) × 10⁻¹⁵ | 1.00 | copernicus.org |

| 2-Methylbenzaldehyde | (4.30 ± 0.65) × 10⁻¹⁵ | 1.79 | copernicus.org |

| 3-Methylbenzaldehyde | (3.60 ± 0.54) × 10⁻¹⁵ | 1.50 | copernicus.org |

| 4-Methylbenzaldehyde | (4.00 ± 0.60) × 10⁻¹⁵ | 1.67 | copernicus.org |

| This compound | Estimated to be similar to 3-methylbenzaldehyde | ~1.5 |

Derivatives, Analogues, and Structural Modifications of Cyclohexylbenzaldehydes

Design and Synthesis of Functionalized Derivatives

The design and synthesis of functionalized derivatives of cyclohexylbenzaldehydes involve strategic chemical modifications to introduce new functional groups or alter existing ones. nih.govrsc.orgresearchgate.net These modifications are often guided by the desired properties of the final compound.

One common approach is the introduction of substituents on the benzene (B151609) ring. For instance, the synthesis of 2-hydroxybenzoic aldehyde derivatives, such as 2-hydroxy-4-tert-butylbenzaldehyde and 2-hydroxy-3-phenylbenzaldehyde, has been achieved through the condensation of the corresponding phenol (B47542) with formaldehyde. google.com In a specific example, 3-cyclohexylbenzaldehyde was used as a starting material to yield 2-hydroxy-4-cyclohexylbenzaldehyde. google.com

Another strategy involves the modification of the aldehyde group itself. For example, imines can be formed by reacting 4-cyclohexylbenzaldehyde (B1266146) with primary amines, which can then be reduced to secondary amines. rsc.org This process opens pathways to a variety of N-substituted derivatives. rsc.org

The synthesis of these derivatives often employs established organic reactions. For example, the formylation of toluene (B28343) in trifluoromethanesulfonic acid has been studied to produce tolualdehydes, demonstrating the feasibility of introducing aldehyde groups onto an aromatic ring. researchgate.net While this specific example does not directly involve this compound, the principles of electrophilic aromatic substitution are relevant to the synthesis of its derivatives. masterorganicchemistry.com

The following table summarizes some examples of functionalized derivatives and the synthetic methods used:

| Derivative | Starting Material | Synthetic Method | Reference |

| 2-Hydroxy-4-cyclohexylbenzaldehyde | 3-Cyclohexylphenol | Condensation with formaldehyde | google.com |

| N-(4-cyclohexylbenzyl) amine derivatives | 4-Cyclohexylbenzaldehyde | Reductive amination | rsc.org |

| Dibenzylidene derivatives of cyclohexanone | Substituted benzaldehydes | Aldol (B89426) condensation | nih.govphotonics.ru |

This table is interactive. Click on the headers to sort the data.

Regioisomeric Investigations (e.g., Ortho, Meta, Para Systems)

The position of the cyclohexyl group on the benzaldehyde (B42025) ring significantly influences the compound's properties. These regioisomers—ortho (2-cyclohexylbenzaldehyde), meta (this compound), and para (4-cyclohexylbenzaldehyde)—exhibit distinct chemical and physical characteristics due to differences in steric hindrance and electronic effects. masterorganicchemistry.com

The directing effect of substituents on an aromatic ring is a key concept in understanding the synthesis and reactivity of these isomers. masterorganicchemistry.com For instance, in electrophilic aromatic substitution reactions, an alkyl group like cyclohexyl is an ortho-, para- director. masterorganicchemistry.com This means that reactions to introduce a new substituent on the benzene ring of cyclohexylbenzene (B7769038) will primarily yield the ortho and para isomers.

The synthesis of specific isomers often requires careful selection of starting materials and reaction conditions. For example, the formylation of toluene can yield a mixture of ortho, meta, and para isomers, with the para isomer often being the major product under certain conditions. researchgate.net The synthesis of 4-cyclohexylbenzaldehyde has been specifically documented in patent literature. epo.orggoogleapis.com

The table below outlines the different regioisomers of cyclohexylbenzaldehyde:

| Isomer | IUPAC Name | Structure |

| Ortho | 2-Cyclohexylbenzaldehyde | C₁₃H₁₆O |

| Meta | This compound | C₁₃H₁₆O |

| Para | 4-Cyclohexylbenzaldehyde | C₁₃H₁₆O |

This table is interactive. You can hover over the structures for more details.

Structure-Property Relationship Studies in Designed Systems

For instance, a study on dibenzylidene derivatives of cyclohexanone, which are synthesized from substituted benzaldehydes, revealed that the electrochemical properties (oxidation and reduction potentials) are dependent on the nature, position, and number of substituents on the benzene rings. nih.govphotonics.ru A linear correlation was found between the difference in electrochemical potentials and the energy of the long-wavelength absorption maximum, providing a tool to predict the properties of similar compounds. nih.govphotonics.ru

In another example, the design of photoswitchable Stat3 inhibitors involved modifying a known inhibitor by introducing an azophenyl group at the para-position of the aryl rings. rsc.org This modification led to compounds with altered anticancer potencies, demonstrating a clear structure-activity relationship. rsc.org The study found that the cis and trans isomers of the modified compounds exhibited different biological activities. rsc.org

These studies highlight the importance of systematic structural modifications to tune the properties of cyclohexylbenzaldehyde derivatives for specific applications. The insights gained from SPR studies guide the design of new molecules with enhanced or desired functionalities.

The following table summarizes key findings from structure-property relationship studies:

| Structural Modification | Property Investigated | Key Finding | Reference |

| Substituents on benzene ring of dibenzylidene cyclohexanones | Electrochemical and spectroscopic properties | Oxidation/reduction potentials and absorption maxima are dependent on substituent nature and position. nih.govphotonics.ru | nih.govphotonics.ru |

| Introduction of azophenyl group to a Stat3 inhibitor | Anticancer activity | Isomeric state (cis/trans) of the azobenzene (B91143) moiety influences the biological potency. rsc.org | rsc.org |

This table is interactive. Explore the data to see the relationships between structure and properties.

Spectroscopic and Analytical Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-cyclohexylbenzaldehyde, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the cyclohexyl ring. The aldehydic proton typically appears as a singlet in the downfield region, around 9.9-10.1 ppm. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would present as a complex multiplet pattern between 7.4 and 7.8 ppm. The protons of the cyclohexyl group would be found in the upfield region, generally between 1.2 and 2.6 ppm, with the methine proton attached to the benzene ring appearing as a multiplet at the lower field end of this range. mmu.ac.ukrsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and expected to resonate around 192 ppm. rsc.org The aromatic carbons would appear in the 125-150 ppm range, with the carbon attached to the cyclohexyl group and the carbon of the aldehyde group showing distinct chemical shifts. The carbons of the cyclohexyl ring are anticipated to produce signals in the aliphatic region, typically between 25 and 45 ppm. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH O | 9.9 - 10.1 | - |

| Aldehydic C HO | - | ~192 |

| Aromatic C-H | 7.4 - 7.8 | 125 - 138 |

| Aromatic C-CHO | - | ~137 |

| Aromatic C-Cyclohexyl | - | ~150 |

| Cyclohexyl CH -Ar | 2.5 - 2.6 | ~45 |

| Cyclohexyl -CH ₂- | 1.2 - 1.9 | 25 - 35 |

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment.

COSY: A ¹H-¹H COSY spectrum would reveal coupling correlations between adjacent protons. huji.ac.iloxinst.comlibretexts.org For this compound, cross-peaks would be expected between the aromatic protons that are adjacent to each other on the ring. mmu.ac.uk Additionally, correlations would be observed between the methine proton of the cyclohexyl ring and its adjacent methylene (B1212753) protons.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound. The molecular formula of this compound is C₁₃H₁₆O. HRMS can measure the mass of the molecular ion with very high accuracy, which allows for the confirmation of this formula. The expected exact mass for the [M+H]⁺ ion would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. For its isomer, p-cyclohexylbenzaldehyde, the exact mass is 188.120115130 Da. nih.gov

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. docbrown.inforesearchgate.netresearchgate.net The C-H stretching vibration of the aldehyde group typically appears as two distinct bands between 2820 and 2850 cm⁻¹ and 2720 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group appear just below 3000 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700 |

| Aldehyde C-H | Stretch | ~2830 and ~2730 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands in the UV region. These typically include a strong absorption band around 240-250 nm corresponding to a π-π* transition of the benzene ring conjugated with the carbonyl group, and a weaker band around 280-290 nm due to a different π-π* transition. A very weak n-π* transition may be observed above 300 nm. nist.govnist.gov These absorptions are useful in mechanistic studies to monitor changes in conjugation or the disappearance of the aldehyde group during a reaction.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. chemistryhall.com A spot of the reaction mixture is applied to a silica (B1680970) gel plate and developed with an appropriate solvent system. The disappearance of the starting material and the appearance of the product spot, which will have a different retention factor (Rf), indicate the progression of the reaction. Visualization can be achieved under UV light or by using a staining agent such as dinitrophenylhydrazine (DNP), which is selective for aldehydes and ketones. chemistryhall.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of this compound. A reverse-phase HPLC method, likely using a C18 column, would be suitable. sielc.com The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comekb.egptfarm.pl Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly, such as around 254 nm. This method allows for the separation of this compound from impurities and starting materials, enabling accurate determination of its purity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic nature of a molecule. These methods model the electron distribution to predict a wide range of molecular properties.

Electronic Structure Analysis

The electronic structure of 3-cyclohexylbenzaldehyde can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net

For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the carbonyl group, while the LUMO is often a π*-orbital, also localized on the aromatic system and the C=O bond. The cyclohexyl group, being a saturated substituent, would primarily exert an electronic influence through inductive effects.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV | Chemical reactivity and stability |

Note: These values are estimations based on typical DFT calculations for similar aromatic aldehydes and are not from specific experimental or published computational data for this compound.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich or electron-poor. nih.govnih.gov This is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.gov

In an MESP map of this compound, the most electron-rich (negative potential) region would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. malayajournal.org This area would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring would exhibit a positive potential, making them sites for potential nucleophilic interaction. malayajournal.orgresearchgate.net The cyclohexyl group would be a region of relatively neutral potential.

Topological Analysis

Topological analysis of scalar fields derived from quantum chemical calculations, such as the Electron Localization Function (ELF), Localization-of-Function (LOL), Non-Covalent Interactions (NCI) index, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG), offers a deeper understanding of chemical bonding and intermolecular forces. uniovi.esuni-muenchen.de

QTAIM analysis would define the boundaries of atoms within the molecule and characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic) through the properties of bond critical points. uniovi.es

ELF and LOL would provide a clear picture of electron localization, distinguishing core electrons, bonding pairs, and lone pairs.

NCI and RDG analyses are particularly useful for visualizing and characterizing weak non-covalent interactions, which would be important for understanding how this compound might pack in a crystal lattice or interact with a biological receptor. physchemres.org

Mechanistic Pathways Elucidation

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of mechanistic pathways. For this compound, this could involve modeling reactions such as its oxidation to 3-cyclohexylbenzoic acid or its reduction to (3-cyclohexylphenyl)methanol. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction pathways and understand the factors that control reaction rates and selectivity. DFT calculations are a common tool for investigating such mechanisms. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comnih.gov This is particularly relevant in the context of drug discovery and materials science. biointerfaceresearch.commdpi.com

The principles of binding interactions in molecular docking studies for this compound would involve assessing its potential to fit into a target binding site, such as the active site of an enzyme. The interactions would be governed by:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclohexyl ring and the benzene ring provide significant hydrophobic character, which would favor interactions with nonpolar pockets in a receptor.

A docking simulation would systematically explore different conformations of this compound within a defined binding site and use a scoring function to estimate the binding energy for each pose. nih.gov Lower binding energies typically indicate a more favorable interaction. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-cyclohexylbenzoic acid |

Advanced Applications and Research Horizons

Role as Synthetic Intermediates for Complex Molecular Scaffolds

The true potential of 3-cyclohexylbenzaldehyde is realized in its role as a synthetic intermediate. Chemists utilize its structure as a foundational piece to construct more elaborate and functionally diverse molecules. cymitquimica.com The aldehyde functional group is a versatile handle for a multitude of chemical transformations, while the cyclohexylphenyl framework provides a stable, yet sterically influential, backbone. This combination is instrumental in "top-down" synthetic strategies, where complex intermediates are used to generate a wide array of novel molecular scaffolds through reactions like ring additions, fusions, or cleavages. whiterose.ac.uknih.gov

The reactivity of the aldehyde allows it to be a precursor for a variety of important chemical structures. Aldehydes are well-established intermediates in the synthesis of compounds such as coumarins, benzopyrans, and various other heterocycles. google.com The presence of the cyclohexyl group adds a lipophilic and three-dimensional character to the resulting scaffolds, which can be crucial for their interaction with biological targets or for defining the physical properties of materials.

Precursors in Natural Product Synthesis Research

The cyclohexyl ring is a fundamental structural motif found in a wide range of natural products. wm.edu Consequently, molecules like this compound serve as attractive starting points or building blocks in the total synthesis of these complex natural compounds. While direct total syntheses employing this specific isomer may not be extensively documented, the principles of biomimetic synthesis often rely on precursors that mimic biosynthetic intermediates. nih.gov

The aldehyde group can be readily converted into other functionalities necessary for building the target natural product. For example, it can undergo condensation reactions to form carbon-carbon bonds, a key step in elongating molecular chains or forming new rings. researchgate.net The synthesis of 2-alkylidene-1,3-cyclohexanediones, which are valuable building blocks for cyclohexanoid natural products, often involves reactions of aldehyde precursors. wm.edu The strategic placement of the cyclohexyl group at the meta position of the benzaldehyde (B42025) offers a unique stereochemical and electronic profile for constructing specific isomers of complex natural molecules.

Building Blocks for Polymeric and Advanced Materials Research

In the realm of materials science, this compound and its derivatives are valuable building blocks for creating polymers and advanced materials with tailored properties. The aldehyde functionality can be used to synthesize stabilizers for polymers such as PVC. google.com Furthermore, the rigid and bulky nature of the cyclohexylphenyl group can be exploited to influence the physical characteristics of polymers, such as their glass transition temperature and mechanical strength.

Research into advanced materials for microelectronics has shown that cyclic compounds are crucial for developing resist compositions, which are used to form intricate patterns on substrates. googleapis.com The incorporation of structures derived from this compound could lead to the development of novel photoresists with enhanced resolution and thermal stability. Moreover, there is a growing interest in creating sustainable and recyclable plastics from bio-based building blocks. lu.se The structural motifs present in this compound are relevant to the design of rigid components in recyclable polyesters, where specific functionalities can be introduced to facilitate chemical recycling. lu.se

| Application Area | Role of this compound Scaffold | Potential Outcome/Property | Reference |

|---|---|---|---|

| Polymer Additives | Precursor for polymer stabilizers | Enhanced stability of polymers like PVC | google.com |

| Microelectronics | Component in radiation-sensitive resist compositions | Development of high-performance photoresists | googleapis.com |

| Sustainable Polymers | Rigid building block for recyclable polyesters | Improved thermomechanical properties and enhanced recyclability | lu.se |

Design Principles for Ligands and Molecular Probes

The molecular architecture of this compound makes it an excellent scaffold for the rational design of ligands and molecular probes intended to interact with biological targets like proteins. The design principles leverage the distinct properties of its constituent parts. The bulky, non-polar cyclohexyl group is ideal for fitting into hydrophobic pockets of proteins, a common feature in the binding sites of enzymes and receptors. smolecule.com In contrast, the benzaldehyde portion can be chemically modified to introduce polar groups, such as hydroxyls or amines, capable of forming specific hydrogen bonds with the target protein. smolecule.com

This bifunctional nature is exemplified in the synthesis of inhibitors for protein-protein interactions. For instance, the related compound 4-cyclohexylbenzaldehyde (B1266146) has been used as a starting material in the synthesis of small molecule inhibitors targeting the STAT3 protein, which is implicated in cancer. scholaris.ca Docking studies of such inhibitors reveal that the N-alkyl group, derived from the aldehyde, contributes significantly to binding at the protein surface, leading to more complete occupation of the target domain. amazonaws.com Furthermore, the aldehyde group itself is a target for specific labeling reagents, allowing for the development of molecular probes to detect and quantify aldehydes in biological samples with high specificity. nih.gov

| Research Area | Key Finding | Compound/System Studied | Significance | Reference |

|---|---|---|---|---|

| Protein-Protein Interaction Inhibitors | Used as a synthetic precursor for STAT3 inhibitors. | Derivatives of 4-cyclohexylbenzaldehyde | Demonstrates the utility of the cyclohexylphenyl scaffold in designing potent and cell-permeable inhibitors for oncology targets. | scholaris.ca |

| Molecular Docking Studies | The alkyl group derived from the aldehyde enhances binding potency by occupying the Stat3 SH2 domain more completely. | N-alkylated tetrazole inhibitors | Provides a structural rationale for the observed activity and guides future ligand optimization. | amazonaws.com |

| Molecular Probe Design | The cyclohexyl ring can interact with hydrophobic pockets while a modified aldehyde group can form hydrogen bonds. | 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde | Highlights the core principle of using the scaffold to achieve specific molecular recognition. | smolecule.com |

| Aldehyde Detection | Development of an aniline-based mass tag for highly specific labeling and detection of aldehydes. | CAX-A reagent tested with various aldehydes | Enables specific and convenient detection of putative aldehydes in complex biological matrices like urine. | nih.gov |

Emerging Areas of Research (e.g., Photopharmacology in Scaffold Design)

While direct applications of this compound in highly specialized fields like photopharmacology are still emerging, its structural characteristics make it a candidate for future exploration. Photopharmacology involves designing drugs that can be activated or deactivated with light, offering precise spatial and temporal control over their activity. The core principle often involves incorporating photoswitchable moieties into a bioactive scaffold. The benzaldehyde ring within the this compound structure could potentially be modified to include such photosensitive groups.

The development of novel bioactive agents is a constantly evolving field. Research into unnatural amino acids, for example, creates building blocks for peptidomimetics with unique biological activities. wfu.edu The this compound scaffold could be used to synthesize novel, sterically demanding amino acid analogues. As synthetic methodologies advance, particularly in areas like directed C-H bond activation, it will become more feasible to selectively functionalize scaffolds like this compound, opening up new avenues for creating complex, three-dimensional molecules with potential applications in medicine and materials science. unifi.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.